

Preclinical Profile of BPR1R024 Mesylate in Colon Cancer: An In-Depth Technical Overview

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Introduction

BPR1R024 mesylate is an orally active and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator in the differentiation and survival of macrophages.[1][2] [3] In the context of oncology, particularly colon cancer, the CSF1R pathway is implicated in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which fosters tumor growth and metastasis. BPR1R024 mesylate exerts its antitumor effects by modulating the tumor microenvironment, specifically by inhibiting the survival of protumor M2-like macrophages and promoting a shift towards an antitumor M1-like macrophage phenotype.[1][2] This technical guide provides a comprehensive summary of the preclinical data for BPR1R024 mesylate in colon cancer models, detailing its in vitro and in vivo activity, experimental protocols, and the underlying signaling pathways.

Quantitative Preclinical Data

The preclinical efficacy of BPR1R024 has been quantified through a series of in vitro and in vivo studies, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1R024



Target Kinase	IC50 Value
CSF1R	0.53 nM
AURA	>10 μM
AURB	1.40 μΜ

IC50 values represent the concentration of BPR1R024 required to inhibit 50% of the kinase activity.[3]

Table 2: In Vitro Cellular Activity of BPR1R024

Cell-Based Assay	Cell Lines	Effective Concentration Range
Suppression of CSF1R Signal	RAW264.7, THP-1	1-75 nM
Inhibition of CSF1/CSF1R- mediated TNF-α production	Not Specified	10 nM, 100 nM
Selective inhibition of M2-like macrophage survival	Not Specified	0-10 μΜ

Table 3: In Vivo Antitumor Efficacy and Pharmacokinetics of BPR1R024 Mesylate



Parameter	Value
Efficacy	
Animal Model	MC38 murine colon tumor model
Dosing Regimen	100 mg/kg, oral, twice daily
Tumor Growth Inhibition (TGI)	59%
Pharmacokinetics	
Dose-Normalized AUC (IV)	3635 ng/mL <i>h</i>
Dose-Normalized AUC (PO)	362 ng/mLh
Oral Bioavailability (F)	35%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used to evaluate **BPR1R024 mesylate**.

In Vitro Kinase and Cellular Assays

Kinase Inhibition Assay: The inhibitory activity of BPR1R024 against CSF1R, AURA, and AURB was determined using enzymatic assays. The concentration of the compound required to inhibit 50% of the kinase activity (IC50) was calculated.

Cell Viability and Signal Suppression Assays:

- Cell Lines: RAW264.7 (murine macrophage-like) and THP-1 (human monocytic) cell lines were utilized to assess the cellular effects on CSF1R signaling.[4]
- Methodology: The suppression of the CSF1R signal was measured in a dose-dependent manner. Cell viability was quantified using the MTS method, where absorbance at 490 nm was measured to determine the percentage of viable cells compared to a DMSO-treated control.[1] The IC50 values for cell viability were calculated using Prism software.[1]



Macrophage Polarization and Survival Assays:

 M2-like Macrophage Survival: The specific inhibitory effect of BPR1R024 on the survival of protumor M2-like macrophages was evaluated, with minimal impact on the growth of antitumor M1-like macrophages.[1][2]

In Vivo Murine Colon Tumor Model

Animal Model:

- Strain: Six-week-old male C57BL/6 mice were used for the study.[1]
- Tumor Induction: The MC38 murine colon adenocarcinoma cell line was used to establish tumors.[1][5] These cells were subcutaneously inoculated into the mice.[5] The MC38 model is noted for its high expression of CSF1 and a significant presence of TAMs.[1]

Treatment Regimen:

- Drug Formulation: BPR1R024 mesylate was administered orally.
- Dosage and Schedule: The treatment consisted of 100 mg/kg of BPR1R024 mesylate administered twice a day.[3] The schedule followed was five days of treatment followed by two days off (FOTO) for a duration of two weeks.[1]

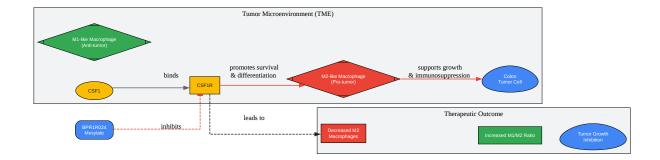
Efficacy and Pharmacodynamic Assessment:

- Tumor Growth: Tumor volume was monitored regularly to determine the extent of tumor growth inhibition.
- Immunohistochemistry: The tumor microenvironment was analyzed to assess the ratio of M1 to M2 macrophages, providing insight into the immunomodulatory effects of the compound.
 [1]

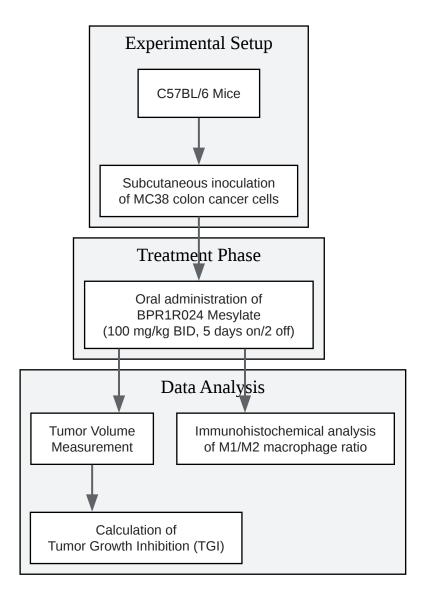
Signaling Pathways and Experimental Workflow

The mechanism of action of BPR1R024 and the experimental design can be visualized through the following diagrams.









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